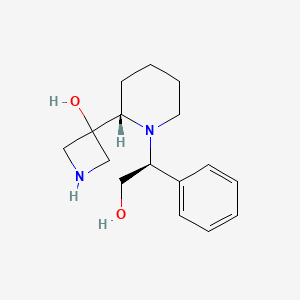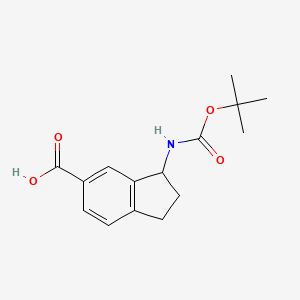![molecular formula C42H26N6O B15217895 2,8-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)dibenzo[b,d]furan](/img/structure/B15217895.png)
2,8-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)dibenzo[b,d]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)dibenzo[b,d]furan is a chemical compound with the molecular formula C₄₂H₂₆N₆O and a molecular weight of 630.7 g/mol . It is known for its application in organic light-emitting diodes (OLEDs) as an electron transport material . The compound is characterized by its high thermal stability and excellent electron transport properties, making it a valuable material in the field of optoelectronics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)dibenzo[b,d]furan typically involves the condensation of aniline derivatives followed by cyclization reactions. One common method includes the reaction of diphenylpyridine with an intermediate to form the target compound . Another method involves the reaction of phenylboronic acid with diphenyl cyanide under nitrogen atmosphere to produce 4,4’-biphenyl, which is then reacted with 3,5-diphenyl-1,3,5-triazine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of advanced purification techniques such as sublimation ensures the compound’s high purity, which is crucial for its application in electronic devices .
Analyse Des Réactions Chimiques
Types of Reactions
2,8-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)dibenzo[b,d]furan primarily undergoes substitution reactions due to the presence of triazine and furan rings. These reactions can be facilitated by various reagents and conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, using reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms into the triazine rings, while nucleophilic substitution can replace specific hydrogen atoms with nucleophiles .
Applications De Recherche Scientifique
2,8-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)dibenzo[b,d]furan is widely used in scientific research, particularly in the development of OLEDs. Its excellent electron transport properties enhance the efficiency and lifetime of OLED devices . Additionally, the compound is used in the study of electron transport mechanisms and the design of new materials with improved optoelectronic properties .
Mécanisme D'action
The compound exerts its effects primarily through its role as an electron transport material in OLEDs. It facilitates the movement of electrons from the cathode to the emitting layer, thereby improving the overall efficiency of the device . The molecular structure, with its triazine and furan rings, allows for efficient electron delocalization and transport .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,7-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)-9,9’-spirobifluorene (SBFTrz)
- 2,7-Bis(4-phenylbenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)-9,9’-spirobifluorene (SBFBTP)
- 2,7-Bis(4-phenylbenzo-furo[3,2-d]pyrimidin-2-yl)-9,9’-spirobifluorene (SBFBFP)
Uniqueness
Compared to these similar compounds, 2,8-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)dibenzo[b,d]furan offers a unique combination of high thermal stability and excellent electron transport properties. Its molecular structure allows for efficient electron delocalization, which is crucial for its performance in OLED applications .
Propriétés
Formule moléculaire |
C42H26N6O |
|---|---|
Poids moléculaire |
630.7 g/mol |
Nom IUPAC |
2-[8-(4,6-diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-4,6-diphenyl-1,3,5-triazine |
InChI |
InChI=1S/C42H26N6O/c1-5-13-27(14-6-1)37-43-38(28-15-7-2-8-16-28)46-41(45-37)31-21-23-35-33(25-31)34-26-32(22-24-36(34)49-35)42-47-39(29-17-9-3-10-18-29)44-40(48-42)30-19-11-4-12-20-30/h1-26H |
Clé InChI |
MFMBMGCISLTTEB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC4=C(C=C3)OC5=C4C=C(C=C5)C6=NC(=NC(=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


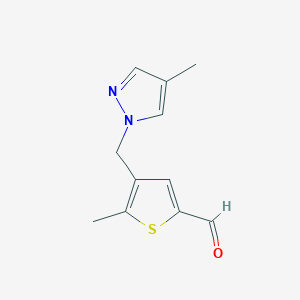
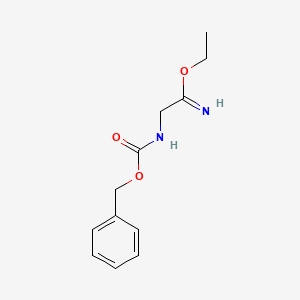
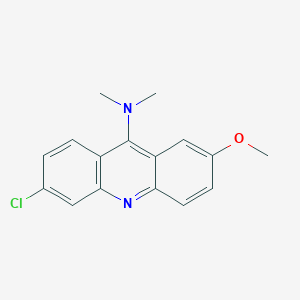
![[(1-Methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B15217827.png)
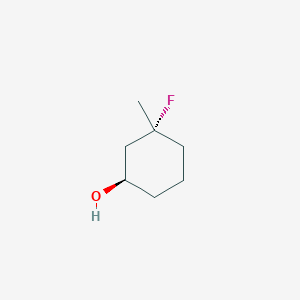

![2-{[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]amino}-2-oxoethyl acetate](/img/structure/B15217838.png)
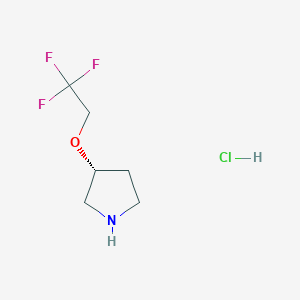
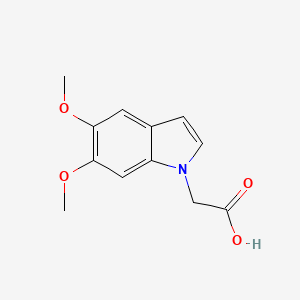
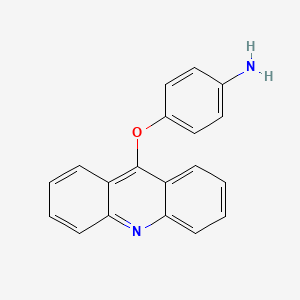
![2-Ethyl-4-{[2-(1H-indol-3-yl)ethyl]amino}butanoyl chloride](/img/structure/B15217884.png)

